molecular formula C22H26O4 B12762572 (+-)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid CAS No. 95711-62-9

(+-)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid

Katalognummer: B12762572
CAS-Nummer: 95711-62-9
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: MVSQJVYUCVFVQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(±)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid is an organic compound that features a unique structure combining cyclohexyl, phenyl, and methoxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (±)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid typically involves multi-step organic reactions. One common method includes the reaction of p-cyclohexylbenzaldehyde with m-methoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding aldol product. This intermediate is then subjected to hydrogenation and subsequent acid hydrolysis to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient conversion and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(±)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(±)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (±)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. These interactions can result in changes in cellular processes, such as inflammation or pain signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylphenylacetic acid: Shares the cyclohexyl and phenyl groups but lacks the methoxyphenyl group.

    Methoxyphenylacetic acid: Contains the methoxyphenyl group but does not have the cyclohexyl group.

Uniqueness

(±)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid is unique due to its combination of cyclohexyl, phenyl, and methoxyphenyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

95711-62-9

Molekularformel

C22H26O4

Molekulargewicht

354.4 g/mol

IUPAC-Name

3-(4-cyclohexylphenyl)-3-hydroxy-3-(3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C22H26O4/c1-26-20-9-5-8-19(14-20)22(25,15-21(23)24)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h5,8-14,16,25H,2-4,6-7,15H2,1H3,(H,23,24)

InChI-Schlüssel

MVSQJVYUCVFVQR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C(CC(=O)O)(C2=CC=C(C=C2)C3CCCCC3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.